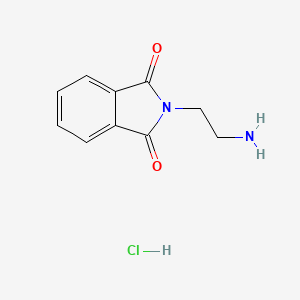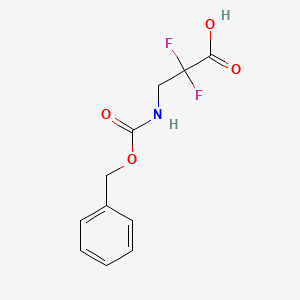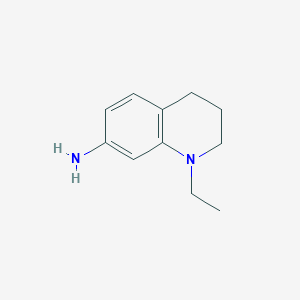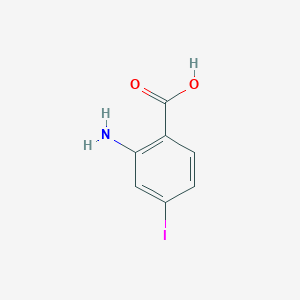
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride
Descripción general
Descripción
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C10H11ClN2O2 . It is used as a functionalized Cereblon ligand for the development of protein degrader building blocks .
Synthesis Analysis
The synthesis of isoindoline derivatives is typically performed in an oven-dried flask, with the mixtures agitated with a stirring bar and concentrated by means of a standard rotary evaporator .Molecular Structure Analysis
The molecular structure of this compound consists of a central isoindoline ring, with an aminoethyl group attached at the 2-position .Chemical Reactions Analysis
The chemical reactions involving this compound are typically monitored by TLC, and the products are characterized by nuclear magnetic resonance (NMR) spectra .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 336.6±25.0 °C at 760 mmHg, and a flash point of 157.4±23.2 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride and related compounds have been studied for their antimicrobial properties. For instance, derivatives of isoindoline-1,3-dione, like 2-(dimethylaminomethyl)isoindoline-1,3-dione, have shown significant antimicrobial activity comparable to standard drugs (Sabastiyan & Suvaikin, 2012). Additionally, certain isoindoline-1,3-dione compounds have displayed antimicrobial activities against both gram-positive and gram-negative bacteria (L. Shiva Kumar & H. Revanasiddappa, 2011).
Catalysis and Green Chemistry
These compounds also find applications in catalysis and green chemistry. For example, derivatives of isoindoline-1,3-dione have been used in the synthesis of 4H-pyran derivatives, exhibiting advantages such as environmental friendliness and excellent yields (Shabani et al., 2021). A greener approach for synthesizing isoindoline-1,3-dione derivatives using water extract of onion peel ash is another example, promoting environmentally friendly methods in chemical synthesis (M. Journal et al., 2019).
Material Science Applications
In material science, isoindoline-1,3-dione derivatives have been synthesized for potential use in various applications. For instance, mesogenic Schiff bases derived from isoindoline-1,3-dione show promising properties for use in liquid crystal technology (R. Dubey et al., 2018).
Anti-inflammatory and Anti-cancer Properties
Isoindoline-1,3-dione derivatives have been studied for their potential anti-inflammatory and anti-cancer properties. Certain derivatives have shown good inhibitory activity against cyclooxygenase enzymes, suggesting potential for development as anti-inflammatory agents (Jaafar et al., 2021). Additionally, these compounds have been evaluated for cytotoxic activity against cancer cell lines, indicating potential applications in cancer treatment (Smita G. Mane et al., 2019).
Safety and Hazards
The safety information for 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction . This could potentially influence its interaction with its targets.
Action Environment
The action of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride can be influenced by environmental factors. It is known that the compound is stable under inert atmosphere and room temperature conditions . .
Análisis Bioquímico
Biochemical Properties
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase (AChE) with a competitive inhibition constant (Ki) ranging from 0.33 to 0.93 mM . This interaction is crucial as AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other physiological processes. By inhibiting AChE, this compound can modulate cholinergic signaling pathways, which may have therapeutic implications for conditions such as Alzheimer’s disease.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis and necrosis in certain cancer cell lines, such as Raji cells . The induction of cell death is associated with the activation of caspases, a family of proteases involved in the execution phase of apoptosis. Additionally, this compound has been observed to affect ion currents and modulate the activity of voltage-gated ion channels, which can influence cellular excitability and signal transduction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft . This results in prolonged cholinergic signaling, which can enhance synaptic transmission and improve cognitive function. Additionally, this compound has been shown to interact with dopamine receptors, modulating their activity and influencing dopaminergic signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in continuous modulation of cholinergic signaling . Additionally, the compound’s stability and degradation products can influence its efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant activity, reducing the severity and frequency of seizures in animal models of epilepsy . At higher doses, it can cause toxic or adverse effects, such as neurotoxicity and hepatotoxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active or inactive metabolites, which can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can influence metabolic flux and alter the levels of certain metabolites, impacting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is highly soluble in water, facilitating its absorption and distribution in biological systems . It is not a substrate for P-glycoprotein, which means it can bypass certain efflux mechanisms and achieve higher intracellular concentrations . The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues and cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . Post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s localization and activity, directing it to specific organelles or cellular structures. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRMSBGEEQIABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622211 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30250-67-0 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)
![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)



